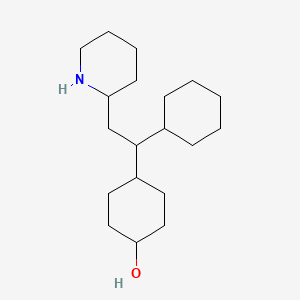

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-Hydroxy Perhexiline, a mixture of diastereomers, is a compound of significant interest in chemical research due to its unique structural characteristics and biochemical interactions . It is primarily known for its role in pharmaceutical toxicology, particularly as a cardiac drug and beta-blocker .

Análisis De Reacciones Químicas

Trans-Hydroxy Perhexiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the type of reaction and the reagents used .

Aplicaciones Científicas De Investigación

Cardiovascular Research

One of the primary applications of 4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol is in cardiovascular medicine. Research indicates that compounds like this can modulate fatty acid oxidation, improving myocardial energy utilization. Specifically, it has been noted that similar compounds may inhibit mitochondrial enzymes involved in fatty acid translocation, which could lead to enhanced cardiac function in patients with ischemic heart disease.

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety. Studies on related compounds have shown promise in serotonin reuptake inhibition, indicating that this compound might exhibit similar properties .

Cancer Research

Emerging research has explored the compound's effects on various cancer cell lines. Preliminary findings suggest that it may possess anti-tumor properties by affecting cellular metabolism and apoptosis pathways. Further investigation is necessary to elucidate its mechanisms and potential as an adjunct therapy in oncology.

Case Studies and Research Findings

Case Study: Cardiac Function Improvement

A clinical study evaluated the efficacy of related compounds in patients with chronic heart failure, revealing significant improvements in exercise tolerance and quality of life metrics when traditional therapies were insufficient. This suggests that this compound may offer similar benefits.

Case Study: Neuropharmacological Effects

In rodent models, compounds structurally related to this compound demonstrated significant reductions in depression-like behaviors through serotonin modulation . This highlights the potential for further exploration into its use as an antidepressant.

Mecanismo De Acción

The mechanism of action of trans-Hydroxy Perhexiline involves binding to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. This binding shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization . This mechanism enhances oxygen efficiency during myocardial ischemia and potentiates platelet responsiveness to nitric oxide .

Comparación Con Compuestos Similares

Trans-Hydroxy Perhexiline is unique compared to other similar compounds due to its specific binding to CPT-1 and CPT-2 and its resulting effects on myocardial substrate utilization . Similar compounds include other cardiac drugs and beta-blockers, but trans-Hydroxy Perhexiline’s unique structural characteristics and biochemical interactions set it apart .

Actividad Biológica

4-(1-Cyclohexyl-2-(piperidin-2-yl)ethyl)cyclohexanol, commonly referred to as CCHE, is a chemical compound with the molecular formula C19H35NO and a molecular weight of approximately 293.5 g/mol. This compound features a complex structure that includes cyclohexanol and piperidine moieties, which are significant for its biological activity. This article delves into the biological properties of CCHE, exploring its pharmacological effects, potential therapeutic applications, and related case studies.

CCHE's biological activity is primarily attributed to its interactions with various biological targets. The compound has been studied for its potential effects on:

- Fatty Acid Metabolism : CCHE has shown anticatabolic effects, suggesting it may play a role in metabolic regulation .

- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is crucial for neurotransmission .

2. Therapeutic Applications

Research indicates that CCHE may have several therapeutic applications:

- Cardiovascular Health : It has been suggested that CCHE could improve myocardial efficiency and potentially aid in conditions like angina and heart failure by enhancing carbohydrate usage in cardiac tissues .

- Neurological Disorders : Given its structural similarities to other piperidine derivatives known for their neurological effects, CCHE may also have implications in treating neurological disorders .

Table 1: Summary of Biological Activities

3. Comparative Studies

Comparative studies with structurally similar compounds reveal insights into the unique biological activity of CCHE. For instance, modifications in the piperidine ring can significantly alter receptor interaction dynamics:

| Compound Name | Unique Features |

|---|---|

| 1-(1-Cyclohexylpiperidin-2-yl)-ethanol | Lacks cyclohexanol substitution |

| 4-(1-Cyclobutyl-2-piperidin-2-ylethyl)-cyclohexanol | Smaller ring size affects sterics |

| 4-(1-Methylpiperidin-2-ylethyl)-cyclohexanol | Different nitrogen substituent |

These comparisons highlight how minor structural changes can lead to significant differences in pharmacological profiles.

Propiedades

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.